3,4-Dichlorophenyl isocyanate
Overview
Description
3,4-Dichlorophenyl isocyanate is a chemical compound that is related to various isocyanates studied for their applications in polymer and pharmaceutical chemistry. While the provided papers do not directly discuss 3,4-dichlorophenyl isocyanate, they do provide insights into similar compounds, which can be used to infer some aspects of 3,4-dichlorophenyl isocyanate's chemistry.
Synthesis Analysis
The synthesis of chlorophenyl isocyanates typically involves the reaction of an appropriate chloroaniline with a reagent such as triphosgene or double(trichloromethyl)carbonate. For instance, 4-chlorophenyl isocyanate was synthesized using triphosgene and p-chloroaniline under optimized conditions, achieving a yield of 81% . Similarly, 2,4-dichlorophenyl isocyanate was synthesized from double(trichloromethyl)carbonate, with the yield optimized using response surface methodology . These methods could potentially be adapted for the synthesis of 3,4-dichlorophenyl isocyanate.
Molecular Structure Analysis
The molecular structure of chlorophenyl isocyanates is characterized by the presence of an isocyanate group (-N=C=O) attached to a chlorinated phenyl ring. X-ray diffraction techniques are often used to determine the crystal structure of these compounds, revealing details such as bond lengths, angles, and molecular conformations . The molecular geometry and electronic properties can also be calculated using density functional theory (DFT) .
Chemical Reactions Analysis
Chlorophenyl isocyanates can undergo various chemical reactions, including rearrangements and cycloadditions. For example, ortho-lithiophenyl isocyanides can react with carbonyl compounds to yield a range of products, including isocyanoalcohols and benzoxazines, depending on the reaction conditions . These reactions are indicative of the reactivity of the isocyanate group and its utility in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorophenyl isocyanates can be inferred from spectroscopic analyses such as FT-IR, NMR, and UV-Vis, which provide information on vibrational frequencies, chemical shifts, and absorption wavelengths . Theoretical calculations, such as those performed using DFT, can predict properties like frontier molecular orbitals, molecular electrostatic potential, and non-linear optical behavior . These properties are crucial for understanding the re
Scientific Research Applications
Enzyme Inhibition : 3,4-Dichlorophenyl isocyanate is used in the synthesis of derivatives that act as inhibitors of carbonic anhydrase isozymes, showing potent inhibition especially against CA I. This could lead to more selective drugs and diagnostic agents in pharmacology (Scozzafava & Supuran, 1999).
Environmental Science : In a study on the degradation of aqueous 3,4-dichloroaniline, 3,4-Dichlorophenyl isocyanate was identified as one of the degradation intermediates. This research helps in understanding the environmental impact and degradation pathways of certain chemicals (Feng et al., 2015).
Toxicology and Health Safety : It has been used in studies to synthesize DNA adducts, aiding in biomonitoring of people exposed to xenobiotics, and in understanding the mutagenic action of isocyanates used in polyurethane production (Beyerbach, Farmer, & Sabbioni, 2006); (Andersen et al., 1980).
Chemical Synthesis : Its role in the synthesis of other chemical compounds, such as antimycobacterial agents and herbicides, has been explored. Substituted urea derivatives prepared using 3,4-Dichlorophenyl isocyanate showed activity against Mycobacterium tuberculosis (Scozzafava, Mastrolorenzo, & Supuran, 2001); (Qadeer et al., 2007).
Safety And Hazards
3,4-Dichlorophenyl isocyanate is classified as an extremely hazardous substance in the United States . It is subject to strict reporting requirements by facilities which produce, store, or use it in significant quantities . It is toxic in contact with skin or if inhaled . It can cause skin irritation, serious eye irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled .
properties
IUPAC Name |
1,2-dichloro-4-isocyanatobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2NO/c8-6-2-1-5(10-4-11)3-7(6)9/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFUVCHZWGSJKEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=C=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2NO | |
Record name | ISOCYANIC ACID, 3,4-DICHLOROPHENYL ESTER | |
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DSSTOX Substance ID |
DTXSID9033008 | |
Record name | 3,4-Dichlorophenyl isocyanate | |
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Molecular Weight |
188.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Isocyanic acid, 3,4-dichlorophenyl ester is a white to yellow solid. Used as a chemical intermediate and in organic synthesis. (EPA, 1998), White to yellow solid; [HSDB] White crystalline solid; [MSDSonline] | |
Record name | ISOCYANIC ACID, 3,4-DICHLOROPHENYL ESTER | |
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Record name | 3,4-Dichlorophenyl isocyanate | |
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Boiling Point |
244 °F at 18 mmHg (EPA, 1998), BP: 113 at 9.75 mm Hg | |
Record name | ISOCYANIC ACID, 3,4-DICHLOROPHENYL ESTER | |
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Record name | 3,4-DICHLOROPHENYL ISOCYANATE | |
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Vapor Pressure |
VP: 5.6X10-1 mm Hg at 43 °C, 8.0X10-2 mm Hg at 25 °C (extrapolated) | |
Record name | 3,4-DICHLOROPHENYL ISOCYANATE | |
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Product Name |
3,4-Dichlorophenyl isocyanate | |
Color/Form |
White to yellow crystals | |
CAS RN |
102-36-3 | |
Record name | ISOCYANIC ACID, 3,4-DICHLOROPHENYL ESTER | |
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Record name | 3,4-Dichlorophenyl isocyanate | |
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Record name | 3,4-Dichlorophenyl isocyanate | |
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Record name | 3,4-DICHLOROPHENYL ISOCYANATE | |
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Record name | Benzene, 1,2-dichloro-4-isocyanato- | |
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Record name | 3,4-Dichlorophenyl isocyanate | |
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Record name | 3,4-dichlorophenyl isocyanate | |
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Record name | 3,4-DICHLOROPHENYL ISOCYANATE | |
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Record name | 3,4-DICHLOROPHENYL ISOCYANATE | |
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Melting Point |
113 °F (EPA, 1998), 43 °C | |
Record name | ISOCYANIC ACID, 3,4-DICHLOROPHENYL ESTER | |
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Record name | 3,4-DICHLOROPHENYL ISOCYANATE | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Citations
Diuron samples at 40mg/L concentration were photolyzed with ultraviolet lamps and with natural sunlight to determine if data from ultraviolet lamp photolysis could be used to …
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